molecular formula C18H30O3 B190426 Juvenile hormone I CAS No. 13804-51-8

Juvenile hormone I

Cat. No. B190426
CAS RN: 13804-51-8
M. Wt: 294.4 g/mol
InChI Key: RQIDGZHMTWSMMC-TZNPKLQUSA-N
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Description

Juvenile hormone I (JH I) is a member of the juvenile hormone family of compounds. It is the methyl ester of methyl (2E,6E,10R,11S)-10,11-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecanoic acid . Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that regulate many aspects of insect physiology . They regulate development, reproduction, diapause, and polyphenisms . They are secreted by a pair of endocrine glands behind the brain called the corpora allata .


Synthesis Analysis

Juvenile hormone (JH) acid methyltransferase (JHAMT) is a rate-limiting enzyme that converts JH acids or inactive precursors of JHs to active JHs at the final step of JH biosynthesis in insects . The last two steps of JH synthesis diverge depending on the insect order . In Lepidoptera, epoxidation by a P450 monooxygenase precedes esterification by a juvenile hormone acid methyltransferase (JHAMT). In Orthoptera, Dictyoptera, Coleoptera and Diptera epoxidation follows methylation .


Molecular Structure Analysis

The molecular structure of JH I is unique and differs significantly from the structure of other animal hormones . It is an enoate ester, an epoxide, a fatty acid methyl ester and a juvenile hormone .


Chemical Reactions Analysis

The chemical reactions involving JH I are complex and involve several steps. The primary control of juvenile hormone is by the stimulation of the corpora allata by allatotropins, short peptides which bind to G-protein coupled receptors, which signal the glands to produce JH, and the inhibition of JH production by allatostatins . Secondary control of the JH titre found in the haemolymph of the developing insect is metabolic inactivation of JH by JH-specific esterase and juvenile hormone epoxide hydrolase .

Scientific Research Applications

  • Roles in Insect Development and Reproduction : JH I is crucial for insect development and reproduction, being involved in regulating metamorphosis and reproductive maturation (Noriega & Nouzová, 2020).

  • Potential in Pest Control : Research suggests prospects for developing insecticidal endocrine disruptors targeting JH I, which could offer new methods for pest control (Staal, 1975).

  • Binding to Nuclear Receptors : Studies have shown that JH I binds to the nuclear receptor ultraspiracle (USP), a process crucial for regulating morphogenetic transitions in invertebrates (Jones & Sharp, 1997).

  • Evolutionary Significance : JH I is an ancient molecule with little variation throughout the evolution of insects, suggesting its fundamental role in insect physiology (Madhavan et al., 1981).

  • Understanding JH Action : Recent studies contribute to the molecular understanding of JH action, exploring the interaction of JH with transcription factors and signaling pathways (Bernardo & Dubrovsky, 2012).

  • Methods for Studying JH I : Advances in methods for identifying, quantifying, and manipulating JH I levels are critical for studying its roles in insect biology. Techniques include radioimmunoassay, chromatography, and genetic approaches (Noriega & Nouzová, 2020).

Future Directions

The future directions of research on JH I could include further exploration of the molecular mechanisms of JH action , the development of insecticides with new mechanisms of action targeting the JH signaling pathway , and the investigation of the structural and biochemical features of insect JHDK proteins .

properties

IUPAC Name

methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDGZHMTWSMMC-TZNPKLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024926
Record name (10R,11S)-(+)-Juvenile hormone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-10,11-epoxy-3,11-dimethyl-7-ethyl-trans,trans-2,6-tridecadienoate

CAS RN

13804-51-8
Record name Juvenile hormone I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13804-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juvenile hormone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013804518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10R,11S)-(+)-Juvenile hormone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUVENILE HORMONE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8213U4LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
LM Riddiford - Advances in insect physiology, 1994 - Elsevier
Publisher Summary This chapter describes the premetamorphic actions and general consideration of cellular and molecular actions of juvenile hormone (JH). The chapter focuses on …
Number of citations: 727 www.sciencedirect.com
LM Riddiford - Archives of Insect Biochemistry and Physiology …, 1996 - Wiley Online Library
Juvenile hormone (JH) allows larval molting in response to ecdysteroids but prevents the switching of gene expression necessary for metamorphosis. I first review our efforts to isolate …
Number of citations: 239 onlinelibrary.wiley.com
W Goodman, DA Schooley… - Proceedings of the …, 1978 - National Acad Sciences
… ABSTRACT The binding of the geometrical isomers (>99% pure) of juvenile hormone I to the hemolymph juvenile hormone binding protein of Manduca sexta (Lepidoptera, Sphingidae) …
Number of citations: 71 www.pnas.org
BD Hammock, TC Sparks - Analytical Biochemistry, 1977 - Elsevier
… This is the first rapid assay proposed for isomerically pure, commercially available juvenile hormone I. …
Number of citations: 353 www.sciencedirect.com
CM Williams - The Biological Bulletin, 1959 - journals.uchicago.edu
1. Juvenile hormone is secreted in high concentration by the corpora allata of the adult Cecropia moth. 2. Notwithstanding this fact, the juvenile hormone has no apparent function in the …
Number of citations: 260 www.journals.uchicago.edu
JW Truman, LM Riddiford - Insect biochemistry and molecular biology, 2007 - Elsevier
The maintenance of “status quo” in larvae by juvenile hormone (JH) involves both the programming of ecdysteroid-dependent synthesis during the molt and the suppression of …
Number of citations: 132 www.sciencedirect.com
CAD Kort, NA Granger - Annual review of entomology, 1981 - annualreviews.org
… The geoн metrical isomers of juvenile hormone I. Proc. Natl. … Mass fragmentographic analyн sis of juvenile hormone I levels during the last larval instar of Pieris brassicae. J. Insect …
Number of citations: 270 www.annualreviews.org
H Röller, JS Bjerke, WH McShan - Journal of Insect Physiology, 1965 - Elsevier
Methods for the purification and isolation of juvenile hormone from Hyalophora cecropia are described. Ether extraction, low temperature precipitation, thin layer chromatography, and …
Number of citations: 54 www.sciencedirect.com
KH Dahm, BM Trost, H Roeller - Journal of the American Chemical …, 1967 - ACS Publications
We have previously reported the identification of the juvenile hormone isolated from Hyalophora cecropia1'2 as methyl trans, trans, cis-10-epoxy-7-ethyl-3, 11-dimeth-yl-2, 6-…
Number of citations: 170 pubs.acs.org
TC Sparks - Journal of insect physiology, 1984 - Elsevier
… juvenile hormone I resulted in the rapid appearance and decline of radiolabelled juvenile hormone I in the … with the increased production of juvenile hormone I acid and the induced …
Number of citations: 32 www.sciencedirect.com

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